2-Hexyl-5-methylresorcinol
Description
Properties
CAS No. |
41395-27-1 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-hexyl-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-6-7-11-12(14)8-10(2)9-13(11)15/h8-9,14-15H,3-7H2,1-2H3 |
InChI Key |
XPKLONXIXRADCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5-methylresorcinol typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the alkylation process .
Industrial Production Methods
Industrial production of 2-Hexyl-5-methylresorcinol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-5-methylresorcinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted resorcinols, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Hexyl-5-methylresorcinol is a member of the resorcinols class of compounds . It has been reported in Pseudomonas and Solanum lycopersicum .
Reported biological activity:
While the search results do not contain extensive data tables or case studies specifically focused on the applications of 2-Hexyl-5-methylresorcinol, they do provide some information regarding its properties and potential uses:
- Antibiotic Adjuvant: Alkylresorcinols, including 4-hexylresorcinol (4-HR), can be used as adjuvants to increase the efficiency of known antibiotics . 4-HR, a natural compound found in plants, has shown antimicrobial activity and can decrease the minimal inhibitory concentration (MIC) of various classes of antibiotics . In an in vivo mouse model of K. pneumoniae-induced sepsis, the combination of 4-HR and polymyxin was highly effective, with 75% of animals being free of infection after treatment compared to none receiving the antibiotic alone .
- Antimicrobial Properties: 2-n-hexyl-5-n-propylresorcinol (HPR), has demonstrated antimicrobial properties against both fungi and bacteria .
- Other Alkylresorcinols: Other alkylresorcinols, such as resorstatin (2-hexyl-5-pentylresorcinol), also show antibacterial or antifungal activity .
Mechanism of Action
The mechanism of action of 2-Hexyl-5-methylresorcinol involves its interaction with cellular components. It is known to inhibit the activity of certain enzymes, such as peroxidases, which play a role in oxidative stress and inflammation. The compound also interferes with bacterial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Hexylresorcinol (4-Hexylresorcinol, CAS 136-77-6)
Hexylresorcinol (C₁₂H₁₈O₂), a positional isomer of 2-hexyl-5-methylresorcinol, features a hexyl group at position 4 of the resorcinol backbone. Key differences include:
- Molecular Weight: 194.27 Da (vs. 208.15 Da for 2-hexyl-5-methylresorcinol).
- Polarity: The absence of a methyl group in hexylresorcinol reduces hydrophobicity (predicted logP: 3.8 vs. 4.2 for 2-hexyl-5-methylresorcinol) .
- Biological Activity: Hexylresorcinol is widely used as an antiseptic and preservative due to its membrane-disruptive properties.
5-Methylresorcinol (Orcinol, C₇H₈O₂)
Orcinol lacks the hexyl chain, resulting in significantly lower molecular weight (124.14 Da) and higher water solubility. Its simpler structure limits applications to niche biochemical assays, whereas alkylated derivatives like 2-hexyl-5-methylresorcinol exhibit improved bioavailability and membrane interaction .
Physicochemical Properties
| Property | 2-Hexyl-5-methylresorcinol | Hexylresorcinol | 5-Methylresorcinol |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₀O₂ | C₁₂H₁₈O₂ | C₇H₈O₂ |
| Accurate Mass (Da) | 208.146 | 194.13 | 124.05 |
| Retention Time (min)* | 15.63 / 18.05 | ~12.5 | 2.20 |
| Source | Streptomyces, plants | Synthetic | Natural, synthetic |
| Bioactivity | Antimicrobial | Antiseptic | Antioxidant |
*Retention times vary by chromatographic method .
Research Findings
- Antimicrobial Potency: 2-Hexyl-5-methylresorcinol exhibits broader-spectrum activity against Gram-positive bacteria compared to hexylresorcinol, attributed to its increased lipophilicity .
- Structural Stability: The methyl group in 2-hexyl-5-methylresorcinol reduces oxidative degradation relative to orcinol, enhancing its utility in pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing 2-Hexyl-5-methylresorcinol in synthetic or natural extracts?
- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Cross-reference spectral data with databases like the NIST Chemistry WebBook for validation . For natural extracts, combine liquid-liquid extraction with silica gel chromatography to isolate the compound, as demonstrated in Pseudomonas sp. Ki19 studies .
Q. What safety protocols should be followed when handling 2-Hexyl-5-methylresorcinol in laboratory settings?
- Guidelines :
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07 classification) .
- Use fume hoods to minimize inhalation risks (H335 hazard) and avoid thermal exposure .
- Dispose of waste via neutralization or specialized chemical disposal services to comply with environmental regulations .
Q. What standardized protocols exist for evaluating the antimicrobial activity of 2-Hexyl-5-methylresorcinol?
- Experimental Design :
- Conduct broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Aspergillus fumigatus). Use concentrations ≤10 mg/mL for bacteria and ≤50 mg/mL for fungi, as validated in prior studies .
- Include positive controls (e.g., vancomycin) and negative controls (solvent-only) to ensure data reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy of 2-Hexyl-5-methylresorcinol across different bacterial strains?
- Data Analysis Framework :
- Perform strain-specific genomic profiling to identify resistance mechanisms (e.g., efflux pumps or membrane lipid modifications).
- Replicate experiments under standardized conditions (pH, temperature, inoculum size) to isolate variables .
- Use meta-analysis tools to compare datasets from multiple studies, addressing heterogeneity via subgroup analysis .
Q. What experimental strategies can elucidate the mechanism of action of 2-Hexyl-5-methylresorcinol against bacterial membranes?
- Methodology :
- Employ fluorescent probes (e.g., DiSC3(5)) to assess membrane depolarization in real time.
- Combine transmission electron microscopy (TEM) with lipidomics to visualize membrane disruption and quantify changes in phospholipid composition .
- Validate findings using gene knockout models (e.g., S. aureus mutants lacking key membrane biosynthesis genes) .
Q. How can researchers design studies to investigate synergistic effects between 2-Hexyl-5-methylresorcinol and conventional antibiotics?
- Experimental Workflow :
- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and identify synergistic pairs (FICI ≤0.5).
- Test combinations against multidrug-resistant (MDR) strains and validate in biofilm models .
- Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict in vivo efficacy .
Q. What methodologies are appropriate for integrating multi-omics data in pharmacological studies of 2-Hexyl-5-methylresorcinol?
- Data Integration :
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound (e.g., oxidative stress response).
- Use bioinformatics tools (e.g., STRING, KEGG) to construct interaction networks and prioritize targets for validation .
Q. How should researchers address ethical considerations when studying toxicological profiles of 2-Hexyl-5-methylresorcinol?
- Compliance Framework :
- Adhere to OECD guidelines for acute toxicity testing (oral, dermal routes) and document Institutional Animal Care and Use Committee (IACUC) approvals for in vivo studies.
- Disclose all safety data (e.g., H302, H315 hazards) in manuscripts and obtain Material Safety Data Sheets (MSDS) from suppliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
